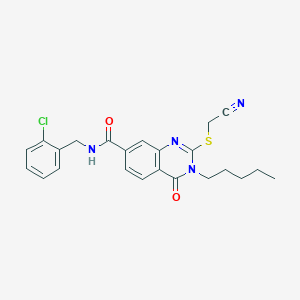

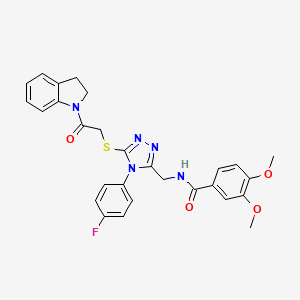

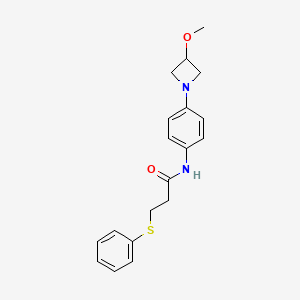

![molecular formula C20H20N2O6S B2898213 4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905688-65-5](/img/structure/B2898213.png)

4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a derivative of benzenesulfonamide . It’s part of a class of compounds known as sulfonamides, which are known for their medicinal properties, including antibacterial and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . The molecular formula of the base compound is C14H13NSO4, and it has a molecular weight of 291 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound is synthesized through a series of reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine, benzenesulfonyl chloride, and various alkyl/aryl halides .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H13NSO4 and a molecular weight of 291 g/mol . The compound is solid in form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of derivatives of this compound has been studied, revealing a triclinic crystal system with specific geometric parameters . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound, which can be applied in the design of new materials and drugs.

Enzyme Inhibition Studies

Compounds with similar structures have shown moderate to weak inhibition of enzymes like cholinesterases and lipoxygenase . This suggests potential applications in developing treatments for diseases where these enzymes play a role, such as Alzheimer’s disease and inflammatory conditions.

Antimicrobial Activity

Derivatives of this compound have been tested for their antimicrobial properties. For instance, inhibitory zones have been observed after incubation, indicating the compound’s potential as an antimicrobial agent .

Antiviral and Anti-HIV Research

Some novel thiourea derivatives obtained from related compounds have been evaluated for their antiviral and anti-HIV activities . This points to the possibility of using this compound as a starting point for developing new antiviral drugs.

Anti-Tuberculosis Agents

The compound’s derivatives have also been explored for their anti-tuberculosis properties. The research into these applications could lead to new treatments for tuberculosis, especially with drug-resistant strains .

Mechanism of Action

Sulfonamides, the class of compounds to which this molecule belongs, are known to inhibit bacterial growth and multiplication by blocking the foliate synthetase enzyme, thus impeding folic acid synthesis . They do not disturb human folate biochemistry as humans acquire folate through diet rather than synthesizing it . Some sulfonamide derivatives have also been found to exhibit anticancer properties by disturbing the cell cycle in the G1 phase and acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .

Future Directions

The synthesized derivatives of this compound were screened for antibacterial potential and inhibitory activity against the lipoxygenase enzyme . This suggests potential future directions in exploring the medicinal properties of these compounds, particularly their role in antibacterial and anticancer therapies .

properties

IUPAC Name |

4-acetyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-13(23)14-2-5-17(6-3-14)29(25,26)21-15-10-20(24)22(12-15)16-4-7-18-19(11-16)28-9-8-27-18/h2-7,11,15,21H,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAFKUQYZXRCCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

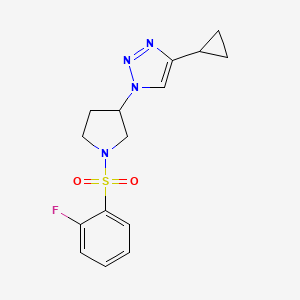

![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2898134.png)

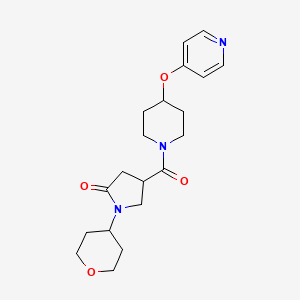

![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)

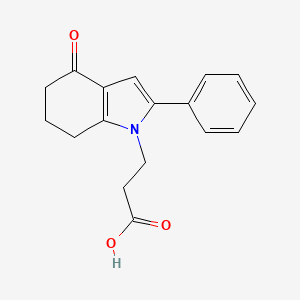

![5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2898143.png)

![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)

![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)